2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline
Description
Properties
IUPAC Name |
2-chloro-4-[(3-methylpyridin-2-yl)methoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-3-2-6-16-13(9)8-17-10-4-5-12(15)11(14)7-10/h2-7H,8,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTXMBJTPMSASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)COC2=CC(=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline is a synthetic compound with significant potential in medicinal chemistry due to its structural features, which include a chloro group, an aniline moiety, and a methoxy-substituted pyridine ring. These functional groups suggest diverse biological activities, particularly in antimicrobial and antitumor applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methyl-2-pyridinemethanol with 2-chloro-4-nitroaniline. The general reaction pathway includes:
- Reduction of Nitro Group : The nitro group in 2-chloro-4-nitroaniline is reduced to an amine.
- Methoxylation : The resulting aniline derivative is then reacted with 3-methyl-2-pyridinemethanol to introduce the methoxy group.
This synthesis can be optimized through variations in reaction conditions and starting materials to explore different derivatives and their biological activities.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures possess antibacterial and antifungal properties. For instance, related aniline derivatives have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) against Bacteria | MIC (µM) against Fungi |
|---|---|---|
| 3-Methylpyridine Derivative | 5.64 (S. aureus) | 16.69 (C. albicans) |
| 2-Chloroaniline Derivative | 8.33 (E. coli) | 56.74 (Fusarium oxysporum) |
| 2-Chloro-4-nitroaniline | 13.40 (P. aeruginosa) | Not tested |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds in inhibiting microbial growth.
Antitumor Activity
In addition to its antimicrobial properties, compounds related to this compound have been evaluated for their antitumor activities. For example, a study on a series of pyridine derivatives showed that certain analogs displayed significant anti-proliferative effects against various cancer cell lines, including HL-60 and K-562 .
Table 2: Antitumor Activity of Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 7k | K-562 | <5 |
| Compound X | MCF7 | <3 |
| Compound Y | A498 | <5 |
Mechanistic studies revealed that these compounds could interact with BCR-ABL kinase, a critical target in cancer therapy, indicating their potential as therapeutic agents for personalized cancer treatment .
The biological activity of this compound is likely attributed to its ability to inhibit specific enzyme activities or interfere with cellular pathways crucial for pathogen survival or cancer cell proliferation. Preliminary interaction studies suggest that this compound can bind effectively to biological targets, enhancing its therapeutic efficacy.
Case Studies
Several case studies highlight the potential applications of this compound:
- Antimicrobial Study : A study involving various derivatives showed that modifications in the methoxy group significantly affected antimicrobial potency against E. coli and S. aureus.
- Anticancer Research : In vitro studies demonstrated that certain derivatives inhibited cell migration and invasion in K-562 cells, suggesting a dual role in both preventing cancer cell proliferation and metastasis.
Scientific Research Applications
Antimicrobial Applications
Research indicates that derivatives of 2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline exhibit significant antimicrobial activity.
Antimicrobial Activity Data
| Compound | MIC (µM) against Bacteria | MIC (µM) against Fungi |
|---|---|---|
| 3-Methylpyridine Derivative | 5.64 (S. aureus) | 16.69 (C. albicans) |
| 2-Chloroaniline Derivative | 8.33 (E. coli) | 56.74 (Fusarium oxysporum) |
| 2-Chloro-4-nitroaniline | 13.40 (P. aeruginosa) | Not tested |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds in inhibiting microbial growth, showcasing the potential for developing new antimicrobial agents based on this compound's structure.
Antitumor Applications
In addition to its antimicrobial properties, compounds related to this compound have been evaluated for their antitumor activities. Studies have shown that certain analogs exhibit significant anti-proliferative effects against various cancer cell lines.
Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 7k | K-562 | <5 |
| Compound X | MCF7 | <3 |
| Compound Y | A498 | <5 |
Mechanistic studies suggest that these compounds may interact with BCR-ABL kinase, a critical target in cancer therapy, indicating their potential as therapeutic agents for personalized cancer treatment.
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Study : Modifications in the methoxy group significantly affected antimicrobial potency against E. coli and S. aureus.
- Anticancer Research : In vitro studies demonstrated that certain derivatives inhibited cell migration and invasion in K-562 cells, suggesting a dual role in both preventing cancer cell proliferation and metastasis.
Chemical Reactions Analysis
Ru-Catalyzed Benzylic C–H Arylation
The benzylic CH2 group in the methoxy linker (–OCH2–) undergoes direct arylation with arylboronates under Ru catalysis, as demonstrated in analogous systems . This reaction proceeds via a hydride transfer mechanism involving Ru intermediates (e.g., Ru–H species) and transmetalation with arylboronates.
Reaction Conditions
| Catalyst | Arylboronate | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Ru3(CO)12 (5 mol%) | PhB(OEt)2 | Toluene | 100°C | 24 h | 60–75% |
Mechanism Highlights
-
Hydride abstraction from the benzylic CH2 forms a Ru–H intermediate.
-
Transmetalation with arylboronate delivers the aryl group to the Ru center.
-
Reductive elimination yields the diarylated product while regenerating the catalyst .
Acylation of the Aniline Group
The primary amine (–NH2) reacts with acylating agents (e.g., acetyl chloride) to form stable amides. The electron-donating methoxy and chloro substituents moderate reactivity.
Example Reaction
Typical Conditions
-
Base: Triethylamine (2 eq)
-
Solvent: Dichloromethane
-
Temperature: 0°C → RT
Electrophilic Aromatic Substitution (EAS)
The aniline ring undergoes EAS at positions ortho/para to the –NH2 group, but steric and electronic effects from the chloro and methoxy substituents direct regioselectivity.
Nitration Example
Predicted Regioselectivity
-
Chloro (meta-directing) and methoxy (ortho/para-directing) groups compete.
-
Major product: Nitration at position 6 (ortho to –OCH2–, para to –Cl).
Diazotization and Azo Coupling
The –NH2 group forms diazonium salts under acidic conditions, enabling coupling with electron-rich aromatics (e.g., phenols).
Reaction Pathway
-
Diazotization:
-
Coupling:
Key Factors
-
pH-dependent coupling efficiency (optimal at pH 8–10).
-
Steric hindrance from the pyridine-methoxy group may reduce yields .
N-Alkylation/Arylation
The aniline’s amine participates in alkylation or arylation reactions. For example, Boc protection facilitates subsequent N-methylation via pyridinium salt intermediates .
Boc Protection and Methylation
| Step | Reagents | Yield |
|---|---|---|
| Boc Protection | Boc2O, DMAP, CH2Cl2 | 90% |
| N-Methylation | MeOTf, 2,6-Lutidine | 80% |
| Deprotection | HCl (aq.) | 95% |
Pyridine Ring Functionalization
The 3-methylpyridine moiety participates in:
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Ru, Pd).
-
N-Oxidation : Forms pyridine N-oxide with mCPBA, enhancing electrophilicity .
Mechanistic Considerations
-
Steric Effects : The 3-methyl group on pyridine hinders reactions at the pyridine’s C4 position.
-
Electronic Effects : The –NH2 group activates the aniline ring for EAS, while –Cl deactivates it.
Comparison with Similar Compounds
3-Chloro-4-(pyridin-2-ylmethoxy)aniline (CAS: 179687-80-0)
- Molecular Formula : C₁₂H₁₂Cl₂N₂O
- Key Differences : Lacks the 3-methyl group on the pyridine ring. The absence of this substituent reduces steric hindrance and may decrease lipophilicity compared to the target compound .
- Implications : The methyl group in the target compound could enhance binding specificity in biological systems by optimizing van der Waals interactions.
4-{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methoxy}aniline
- Structural Variation : Replaces the chloro substituent with a methoxypropoxy group on the pyridine ring.
2-Chloro-4-(1H-imidazol-1-yl)aniline
- Structural Variation : Substitutes the pyridylmethoxy group with an imidazole ring.
- Key Differences : Imidazole’s hydrogen-bonding capability and stronger electron-donating effects may enhance interactions with biological targets (e.g., enzymes or receptors) compared to the pyridine-based substituent in the target compound .
Functional and Electronic Properties
| Compound | Substituents | Electronic Effects | Key Functional Groups |
|---|---|---|---|
| Target Compound | 2-Cl, 4-(3-Me-pyridinylmethoxy) | Balanced electron-withdrawing/donating | Chloro, pyridylmethoxy, methyl |
| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | 2-Cl, 4-(pyridin-2-ylmethoxy) | Similar but less steric hindrance | Chloro, pyridylmethoxy |
| 4-{{[3-Methyl-4-(CF₃CH₂O)pyridin-2-yl]methyl}thio}aniline | Thioether linkage, trifluoroethoxy | Strong electron-withdrawing (CF₃) | Thioether, trifluoroethoxy |
| 3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline | Methoxy, ethylphenoxy chain | Increased flexibility, polarizable ether | Methoxy, ethylphenoxy |
- Thioether vs.
- Chloro vs. Methoxy : Chloro substituents enhance electron-withdrawing effects, stabilizing negative charges in intermediates, whereas methoxy groups donate electrons, altering reaction pathways in synthesis .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| 2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline | 278.7 | 2.8 | 4 | 4 |
| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | 271.14 | 2.5 | 4 | 3 |
| 4-{{[3-Methyl-4-(CF₃CH₂O)pyridin-2-yl]methyl}thio}aniline | 329.6 | 3.9 | 5 | 6 |
Q & A
Basic Questions
Q. What synthetic methodologies are reported for 2-Chloro-4-((3-methylpyridin-2-yl)methoxy)aniline?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous aniline derivatives are prepared by reacting substituted benzaldehydes with amines under reflux in polar aprotic solvents (e.g., DMF) . Purification often involves reverse-phase HPLC, with LCMS (e.g., m/z 245 [M+H]+) and retention time analysis (e.g., 0.75 minutes under SQD-FA05 conditions) used to confirm product identity .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used for crystallographic analysis . Complementary techniques include:
- NMR : Assign peaks based on substituent-induced chemical shifts (e.g., pyridine ring protons vs. methoxy/aniline groups).
- Mass Spectrometry : Validate molecular weight via LCMS or HRMS .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- HPLC : Use C18 columns with gradients of acetonitrile/water (+0.1% formic acid) for high-purity isolation .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility data from analogues (e.g., 178 °C melting point for structurally similar compounds) .
Advanced Research Questions
Q. How do substituents (e.g., methoxy, pyridinyl) influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Basicity Analysis : The methoxy group is a +R (resonance-donating) substituent, increasing the electron density on the aniline nitrogen and enhancing basicity compared to non-substituted analogues. This can be quantified via pKa measurements or computational methods (DFT) .
- Reactivity in Cross-Coupling : The chloro group at position 2 facilitates Suzuki or Buchwald-Hartwig couplings. Pyridinyl methoxy groups may sterically hinder reactions, requiring optimized ligands (e.g., XPhos) .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer :
- Multi-Technique Validation : Compare experimental NMR shifts with computed values (GIAO-DFT). For crystallographic discrepancies, re-examine thermal ellipsoid models in ORTEP-III to assess disorder or dynamic effects .
- Case Study : If NMR suggests planar geometry but X-ray shows torsional strain, analyze temperature-dependent NMR to probe conformational flexibility .
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Parallel Synthesis : Use combinatorial libraries by varying substituents on the pyridine or aniline moieties. For example, replace 3-methylpyridinyl with 5-chloropyridinyl (see Table 30 in ).
- High-Throughput Screening : Employ automated HPLC-MS systems to rapidly characterize intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
